9-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine
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Overview
Description
9-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a complex organic compound that features a purine core substituted with a piperidine moiety and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multi-step organic synthesis. One common method involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a series of reactions starting from pyridine derivatives.
Attachment of the Pyridine Derivative: The 2-methylpyridin-4-yl group is introduced via a nucleophilic substitution reaction.
Formation of the Purine Core: The purine core is synthesized separately and then coupled with the piperidine-pyridine intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of catalysts and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Purine Derivatives: Compounds such as caffeine and theobromine have a purine core and are known for their stimulant effects.
Uniqueness
9-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-9H-purine is unique due to its specific combination of a purine core with a piperidine-pyridine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-8-15(5-6-19-13)25-10-14-4-3-7-24(9-14)18-16-17(20-11-21-18)23(2)12-22-16/h5-6,8,11-12,14H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAKLXZGBOGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=NC4=C3N=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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